6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one
CAS No.: 63754-98-3
Cat. No.: VC8285072
Molecular Formula: C8H6ClNOS
Molecular Weight: 199.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63754-98-3 |
|---|---|
| Molecular Formula | C8H6ClNOS |
| Molecular Weight | 199.66 g/mol |
| IUPAC Name | 6-chloro-3-methyl-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C8H6ClNOS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 |
| Standard InChI Key | MHYAXAQPZPGOMQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)Cl)SC1=O |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)SC1=O |
Introduction
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one can be inferred from methods used for related benzothiazolones. A common approach involves:
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Chlorination of precursor: Introducing chlorine at the 6-position via electrophilic aromatic substitution using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).
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Thiazolone ring formation: Condensation of a chlorinated aniline derivative with thioglycolic acid or its esters under acidic conditions .
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Methylation: Introducing the methyl group at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
For example, the Friedel-Crafts alkylation method described for 3-methylbenzo[d]thiazol-2(3H)-one could be adapted by starting with a chlorinated aniline precursor. Reaction optimization, including solvent choice (e.g., dichloroethane or nitromethane) and catalyst (e.g., MeOTf), is critical for yield and purity .
Chemical Modifications
The compound’s reactivity is influenced by its electron-deficient aromatic ring and the thiazolone moiety. Key reactions include:
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Nucleophilic substitution: Replacement of the chlorine atom under basic conditions.
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Alkylation/arylation: Functionalization at the nitrogen or sulfur positions using alkyl halides or aryl boronic acids.
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Ring-opening reactions: Cleavage of the thiazolone ring under strong acidic or basic conditions to form thioamides or carboxylic acids.
Physicochemical Properties
The LogP value, indicative of lipophilicity, is estimated based on structurally similar compounds like 6-methylbenzo[d]thiazol-2(3H)-one (LogP = 1.898) , suggesting moderate membrane permeability.
Recent Advances and Applications
Medicinal Chemistry
The structural motif of 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one aligns with scaffolds used in targeted cancer therapies. For instance, replacing a central phenyl ring with a benzothiazole core in sorafenib analogs improved inhibitory activity against BRAFV600E and CRAF . This compound could serve as a precursor for hybrid inhibitors targeting multiple oncogenic kinases.
Material Science
Benzothiazoles are explored as ligands in coordination chemistry and photoactive materials. The chlorine substituent may facilitate π-stacking interactions in supramolecular assemblies, though specific studies are needed.
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